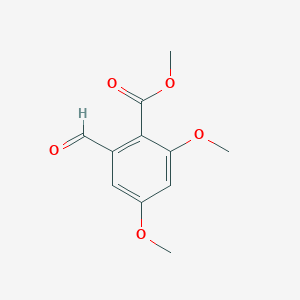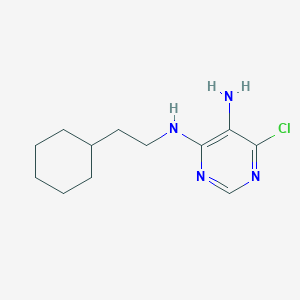
Allyl-L-pipecolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl-L-pipecolinate: is a chemical compound with the molecular formula C9H15NO2 It is an ester derivative of pipecolic acid, where the carboxyl group of pipecolic acid is esterified with allyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-L-pipecolinate typically involves the esterification of L-pipecolic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl-L-pipecolinate can undergo oxidation reactions, where the allyl group is oxidized to form an epoxide or an aldehyde. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as halides or amines. Common reagents include sodium iodide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium iodide, ammonia, and various organometallic reagents.
Major Products Formed:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Allyl halides, allyl amines, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Allyl-L-pipecolinate is used as a building block in organic synthesis. It can be used to introduce the allyl group into various molecules, which can then undergo further functionalization to create complex organic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify peptides and proteins, potentially altering their biological activity and stability.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Allyl-L-pipecolinate involves its interaction with specific molecular targets in the body. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Allyl alcohol: A simple allyl compound used in organic synthesis.
Pipecolic acid: The parent compound of Allyl-L-pipecolinate, used in the synthesis of various bioactive molecules.
Allyl chloride: A reactive allyl compound used in the synthesis of other allyl derivatives.
Uniqueness: this compound is unique due to its combination of the allyl group and the pipecolic acid moiety. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
prop-2-enyl piperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h2,8,10H,1,3-7H2 |
Clave InChI |
QRODESVFBAAYBW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)



![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



